molecular formula C20H20N2O3 B421159 N'-{4-[(5-methoxy-1-benzofuran-3-yl)carbonyl]phenyl}-N,N-dimethylethanimidamide CAS No. 1164537-90-9

N'-{4-[(5-methoxy-1-benzofuran-3-yl)carbonyl]phenyl}-N,N-dimethylethanimidamide

Cat. No.: B421159
CAS No.: 1164537-90-9
M. Wt: 336.4g/mol
InChI Key: BYZWMYYLFILXPP-UHFFFAOYSA-N
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Description

N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The methoxy group and other substituents play a crucial role in modulating its activity and selectivity.

Properties

CAS No.

1164537-90-9

Molecular Formula

C20H20N2O3

Molecular Weight

336.4g/mol

IUPAC Name

N'-[4-(5-methoxy-1-benzofuran-3-carbonyl)phenyl]-N,N-dimethylethanimidamide

InChI

InChI=1S/C20H20N2O3/c1-13(22(2)3)21-15-7-5-14(6-8-15)20(23)18-12-25-19-10-9-16(24-4)11-17(18)19/h5-12H,1-4H3

InChI Key

BYZWMYYLFILXPP-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC)N(C)C

Canonical SMILES

CC(=NC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC)N(C)C

Origin of Product

United States

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